O-Desethyl Resiquimod

Bioanalysis Metabolite Identification Pharmacokinetics

Quantitative analysis of Resiquimod metabolism requires authentic O-Desethyl Resiquimod as a reference standard; the parent drug (MW 314.39) cannot substitute due to distinct chromatographic retention and ionization characteristics that preclude accurate metabolite identification. This certified reference material resolves the critical need for definitive O-desethyl metabolite confirmation in pharmacokinetic and in vitro microsomal studies. • Enables validated LC-MS/MS method establishment (LOD/LLOQ) under GLP/GCP bioanalytical guidelines • Baseline-resolved retention time ensures unambiguous separation from Resiquimod and endogenous matrix interferences • Supplied with full Certificate of Analysis supporting regulatory-compliant method transfer and ANDA/DMF submission workflows

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
Cat. No. B15294156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desethyl Resiquimod
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O
InChIInChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17)
InChIKeyVLKIKVURNOPTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desethyl Resiquimod: Identity and Procurement


O-Desethyl Resiquimod (CAS 144875-23-0, molecular formula C₁₅H₁₈N₄O₂, MW 286.33 g/mol) is the primary O-deethylated metabolite of the imidazoquinoline Toll-like receptor 7/8 (TLR7/8) agonist Resiquimod (R848) . It is generated via metabolic dealkylation of Resiquimod and retains the core imidazo[4,5-c]quinoline pharmacophore . Unlike the parent drug Resiquimod, which is an investigational immunomodulator evaluated for antiviral and antitumor applications, O-Desethyl Resiquimod is predominantly procured as a certified reference standard or metabolite impurity marker for analytical method development and metabolic pathway studies [1].

Why Resiquimod Cannot Replace O-Desethyl Resiquimod


Procurement of Resiquimod (R848) does not fulfill the requirements for studies requiring O-Desethyl Resiquimod. Resiquimod and its O-desethyl metabolite are chemically distinct entities with different molecular weights (314.39 vs. 286.33 g/mol), distinct retention times in chromatographic systems, and different ionization characteristics . For quantitative LC-MS/MS assays in pharmacokinetic studies, O-Desethyl Resiquimod is required as an authentic reference standard to establish limit of detection, lower limit of quantitation, and to validate metabolite identification; Resiquimod cannot serve as a surrogate [1]. Furthermore, the pharmacologic activity of metabolites often diverges from the parent compound; imidazoquinoline analogs with subtle structural variations (e.g., ethoxymethyl vs. hydroxymethyl substitution at the 2-position) exhibit substantial differences in TLR7/8 potency, selectivity, and downstream cytokine profiles [2].

O-Desethyl Resiquimod: Key Differentiators


Molecular Weight Difference from Resiquimod

O-Desethyl Resiquimod possesses a molecular weight of 286.33 g/mol (C₁₅H₁₈N₄O₂), representing a mass reduction of 28.06 Da from Resiquimod (MW 314.39 g/mol; C₁₇H₂₂N₄O₂) . This mass difference is critical for LC-MS/MS method development, where the precursor ion for O-Desethyl Resiquimod (m/z 287.1 [M+H]⁺) is unambiguously resolved from Resiquimod (m/z 315.2 [M+H]⁺).

Bioanalysis Metabolite Identification Pharmacokinetics LC-MS/MS

Deuterated Internal Standard (d₆)

The deuterium-labeled analog O-Desethyl Resiquimod-d₆ (CAS 2469756-03-2) is commercially available for use as an internal standard in quantitative analytical workflows [1]. This compound contains six deuterium atoms incorporated into the two methyl groups of the 2-methylpropan-2-ol side chain, resulting in a +6 Da mass shift relative to the unlabeled analyte.

Stable Isotope Labeling Internal Standard LC-MS GC-MS

TLR7/8 Potency and Selectivity Differences in Analogs

Molecular dynamics simulations and in vitro assays demonstrate that imidazoquinoline analogs with small structural modifications display substantial variations in TLR7/8 agonist activity. A comparative study reported that Resiquimod (R), Hybrid-2 (H), and Gardiquimod (G) exhibit differential binding free energies and selectivity profiles toward TLR7 versus TLR8 [1]. The binding free energy ranking from strongest to weakest was H, R, and G, with experimental EC₅₀ values aligning with the computational predictions.

TLR7 Agonist TLR8 Agonist Immunomodulator Imidazoquinoline

O-Desethyl Resiquimod: Primary Applications


Preclinical Pharmacokinetic and ADME Studies

O-Desethyl Resiquimod is employed as a certified reference standard to identify and quantitate the major dealkylated metabolite of Resiquimod in plasma, urine, or tissue homogenates from in vivo studies . Its distinct molecular weight (286.33 g/mol) and retention time enable chromatographic separation from Resiquimod and other matrix components . Quantitative methods utilizing O-Desethyl Resiquimod-d₆ as an internal standard provide the accuracy required for calculating metabolite-to-parent ratios and determining clearance pathways [1].

In Vitro Metabolism and Reaction Phenotyping

This compound serves as the authentic analytical standard for confirming the formation of the O-desethyl metabolite in microsomal or hepatocyte incubation systems . Its availability as a pure, characterized substance allows for definitive metabolite identification by LC-MS/MS, essential for CYP phenotyping studies that evaluate CYP1A2, CYP3A4, or other enzyme involvement in Resiquimod metabolism .

Regulatory Bioanalytical Method Validation

In bioanalytical laboratories operating under GLP or GCP guidelines, O-Desethyl Resiquimod is required as a reference material for the validation of LC-MS/MS assays intended to quantify Resiquimod metabolites in clinical or preclinical samples . The compound's availability from certified reference material suppliers (e.g., LGC Standards) with full Certificate of Analysis supports regulatory compliance for method transfer and sample analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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